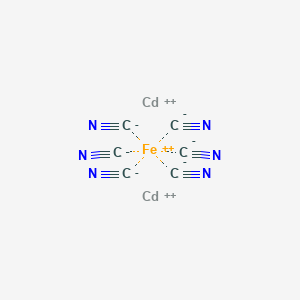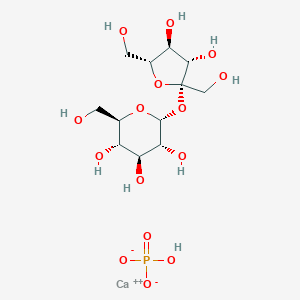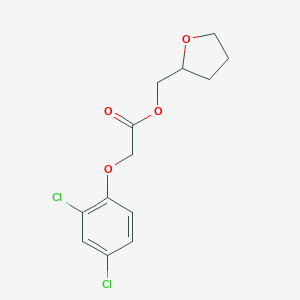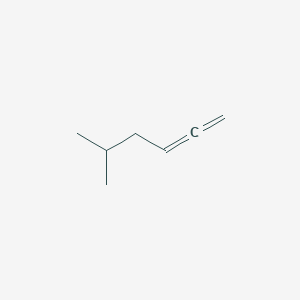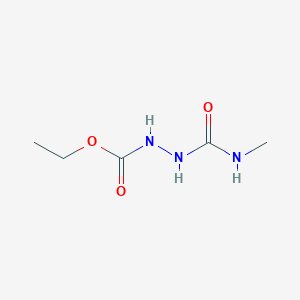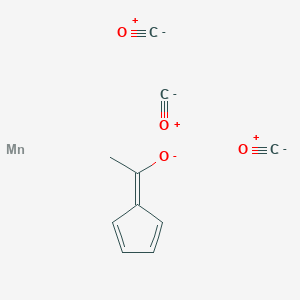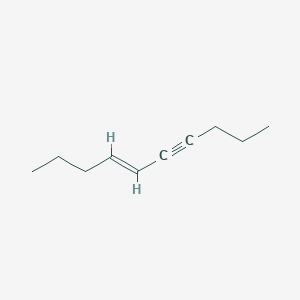
4-Decen-6-yne, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decen-6-yne, (E)- is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is soluble in organic solvents like ethanol and ether. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Decen-6-yne, (E)- is not well understood. However, it is believed to interact with various enzymes and proteins in the body. This interaction may lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
Studies have shown that 4-Decen-6-yne, (E)- has various biochemical and physiological effects. It has been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Decen-6-yne, (E)- in lab experiments is its unique properties. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are many potential future directions for the research on 4-Decen-6-yne, (E)-. One area of research is in the development of new antibiotics. Another area of research is in the development of new anti-inflammatory drugs. Additionally, this compound may have potential applications in the field of organic electronics. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 4-Decen-6-yne, (E)- is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 4-Decen-6-yne, (E)- can be achieved through various methods. One of the most common methods involves the reaction of 1-hexyne with 1-bromo-4-pentene in the presence of a palladium catalyst. Another method involves the reaction of 1-decene with propargyl bromide in the presence of a base. Both methods yield 4-Decen-6-yne, (E)- as the product.
Scientific Research Applications
4-Decen-6-yne, (E)- has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use as a ligand in organometallic chemistry.
properties
CAS RN |
13343-77-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(E)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7+ |
InChI Key |
HAMAIVSPUXRZEN-VQHVLOKHSA-N |
Isomeric SMILES |
CCC/C=C/C#CCCC |
SMILES |
CCCC=CC#CCCC |
Canonical SMILES |
CCCC=CC#CCCC |
synonyms |
(E)-4-Decen-6-yne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






